Dorsomorphin dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线及反应条件

多索莫芬二盐酸盐通过一个多步骤过程合成,该过程涉及吡唑并嘧啶核心结构的形成。合成通常从制备吡唑环开始,然后是嘧啶环的融合。最终产物是通过在吡唑并嘧啶核心上引入适当的取代基获得的 .

工业生产方法

虽然多索莫芬二盐酸盐的具体工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。该过程涉及多个纯化步骤,包括重结晶和色谱,以确保高纯度和产量 .

化学反应分析

Kinase Inhibition Mechanisms

Dorsomorphin dihydrochloride acts as a competitive ATP-binding site inhibitor for multiple kinases:

AMPK Inhibition

- Ki : 109 nM for AMPK, with no significant activity against structurally related kinases (ZAPK, SYK, PKCθ) .

- Mechanism : Blocks AMPK activation induced by AICAR and metformin, disrupting energy-sensing pathways .

BMP Receptor Inhibition

- Targets : BMP type I receptors ALK2, ALK3, and ALK6 (IC₅₀ values in low micromolar range) .

- Effect : Inhibits BMP-induced SMAD1/5/8 phosphorylation (IC₅₀ = 0.47 µM) and downstream osteogenic differentiation .

| Kinase Target | Inhibition Activity | Key Findings |

|---|---|---|

| AMPK | Ki = 109 nM | Prevents AMPK activation by metabolic stressors |

| ALK2/3/6 | IC₅₀ = 0.47–4 µM | Blocks SMAD phosphorylation and BMP-mediated transcription |

Canonical BMP-SMAD Pathway

- SMAD1/5/8 Phosphorylation : Inhibited in a dose-dependent manner (40 µM completely blocks phosphorylation in A375.S2 melanoma cells) .

- Hepcidin Regulation : Suppresses BMP-, hemojuvelin-, and IL-6–induced hepcidin expression in hepatoma cells, impacting iron homeostasis .

Non-Canonical Pathways

- MAPK/Erk and Akt Pathways : Dorsomorphin (10–20 µM) inhibits BMP2-induced p38, Erk1/2, and Akt activation in C2C12 cells .

- Autophagy Induction : At 40 µM, increases LC3B expression in cancer cells via AMPK-independent mechanisms .

| Pathway | Concentration Tested | Observed Effect |

|---|---|---|

| SMAD1/5/8 | 4–40 µM | Complete inhibition of phosphorylation |

| p38/Erk/Akt | 10–20 µM | Reduced activation |

| Autophagy (LC3B) | 40 µM | Increased expression |

Cell Differentiation

- Osteogenesis : 4 µM inhibits BMP4-induced alkaline phosphatase activity in C2C12 myofibroblasts .

- Cardiomyogenesis : Promotes differentiation in mouse embryonic stem cells .

Cancer Research

- Melanoma : 40 µM reduces survivin expression and enhances ketoconazole-induced apoptosis in A375.S2 cells .

- Iron Homeostasis : Blocks hepatic SMAD1/5/8 phosphorylation in mice, normalizing hepcidin levels .

Pharmacokinetics and Solubility

Structural and Chemical Data

Key Research Findings

- BMP Signaling in Iron Regulation : Dorsomorphin blocks hepatic BMP-SMAD signaling, increasing serum iron levels in mice .

- Dual Pathway Inhibition : Unlike noggin, selectively inhibits SMAD1/5/8 without affecting TGF-β/Activin pathways .

- Autophagy Modulation : Induces protective autophagy in cancer cells independently of AMPK .

This synthesis of chemical interactions underscores this compound’s role as a versatile tool for studying AMPK/BMP signaling crosstalk. Experimental use requires careful concentration control to minimize off-target effects.

科学研究应用

多索莫芬二盐酸盐具有广泛的科学研究应用,包括:

化学: 用作研究AMPK和BMP信号通路抑制的工具。

生物学: 用于细胞研究,以研究能量代谢、细胞分化和细胞内信号传导。

医学: 探索其在与AMPK和BMP信号通路失调相关的疾病(如代谢紊乱和癌症)中的潜在治疗作用。

作用机制

多索莫芬二盐酸盐通过抑制AMPK和BMP信号通路发挥作用。它与AMPK的ATP结合位点结合,阻止其活化。此外,它通过靶向I型BMP受体(ALK2、ALK3和ALK6)来抑制BMP信号通路,从而阻断Smad蛋白的磷酸化和下游信号事件 .

生物活性

Dorsomorphin dihydrochloride, also known as Compound C, is a potent inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) type I receptors. This compound has garnered significant attention for its diverse biological activities, particularly in the fields of developmental biology and cancer research. Below is a detailed examination of its biological activity, supported by research findings and case studies.

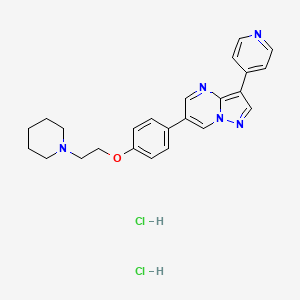

- Chemical Name : 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride

- Molecular Weight : 472.41 g/mol

- Purity : ≥98%

- Inhibition Potency :

- AMPK: Ki = 109 nM

- BMP Type I Receptors (ALK2, ALK3, ALK6): IC50 = 0.47 µM

Dorsomorphin exerts its effects primarily through the inhibition of AMPK and BMP signaling pathways:

- AMPK Inhibition : Dorsomorphin inhibits AMPK activation induced by AICAR and metformin, leading to altered metabolic processes in cells. This inhibition can promote autophagy in cancer cell lines through mechanisms independent of AMPK inhibition .

- BMP Signaling Inhibition : The compound selectively inhibits BMP type I receptors, blocking downstream SMAD1/5/8 phosphorylation. This action disrupts BMP-mediated signaling essential for various developmental processes, including osteoblast differentiation and iron metabolism regulation .

Cardiomyogenesis Promotion

Dorsomorphin has been shown to promote cardiomyogenesis in mouse embryonic stem cells (ESCs). The compound enhances the differentiation of these cells into cardiomyocytes, highlighting its potential applications in regenerative medicine .

Neural Differentiation

In human pluripotent stem cells (hPSCs), dorsomorphin facilitates neural differentiation when used in conjunction with other chemical agents. This property is significant for developing therapies aimed at neurodegenerative diseases .

Autophagy Induction

Research indicates that dorsomorphin can induce autophagy in various cancer cell lines, which may contribute to its anticancer properties. This effect occurs via a mechanism that does not rely on AMPK inhibition, suggesting alternative pathways are involved .

Table 1: Summary of Biological Activities

Case Study: BMP Signaling and Iron Regulation

A study demonstrated that dorsomorphin effectively inhibits BMP signaling related to iron metabolism. In vivo experiments showed that treatment with dorsomorphin normalized hepcidin expression and increased serum iron levels after systemic iron challenge, indicating its role in iron homeostasis through BMP receptor modulation .

属性

IUPAC Name |

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVIJJQKMGPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Dorsomorphin Dihydrochloride?

A1: this compound acts as a potent and selective inhibitor of AMP-activated protein kinase (AMPK) [, , , , ]. AMPK is a crucial enzyme involved in cellular energy homeostasis, regulating various metabolic processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Q2: Can you elaborate on the downstream effects observed upon this compound treatment in cellular studies?

A2: this compound treatment has been shown to:

- Reduce the expression of brown adipocyte-specific markers, UCP1 and PGC1α, as well as mitochondrial biogenesis factors, TFAM and NRF1 in 3T3-L1 adipocytes. This suggests a potential role of AMPK in regulating adipocyte browning and energy expenditure. []

- Decrease OATP1A2-mediated uptake of estrone-3-sulfate in a concentration- and time-dependent manner, associated with reduced Vmax but unchanged Km. This indicates AMPK might influence the function and expression of OATP1A2, a transporter protein crucial for drug and endogenous substance uptake. []

- Accelerate necroptosis in HCT116 p53-/- cells (colon cancer cells with p53 null mutation) by increasing reactive oxygen species generation. This observation highlights the complex interplay between AMPK activity, p53 status, and cell death pathways under nutrient-deprived conditions. []

- Reverse the inhibitory effects of Hydrogen Sulfide (H2S) on myocardial cell aging. This suggests a possible interplay between H2S, AMPK signaling, and cellular aging processes in the context of diabetic myocardial fibrosis. []

- Counteract the protective effects of Cornus officinalis Sieb. et Zucc. on heart failure, particularly the improvement in mitochondrial function and ATP levels. This implies AMPK activation might be a key mechanism through which Cornus officinalis exerts its cardioprotective effects. []

- Reduce MCP-1 secretion in A375.S2 melanoma cells, similar to the effect observed with ketoconazole. This observation, alongside the finding that ketoconazole reduced this compound-induced phosphorylation of AMPK-α, points towards a potential role of AMPK in regulating MCP-1 secretion and possibly melanoma progression. []

Q3: How does this compound impact glucose oxidation in cardiomyocytes?

A3: Research indicates that this compound blocks the stimulatory effect of phenylephrine, an α1-adrenergic receptor agonist, on glucose oxidation in adult mouse cardiomyocytes. This suggests that AMPK activation is involved in the α1-adrenergic receptor-mediated increase in glucose oxidation observed under both normal and ischemic conditions. []

Q4: Has this compound been investigated in the context of aging research?

A4: Yes, a study analyzing RNA sequencing data from human bone marrow-derived hematopoietic stem cells identified this compound as a potential drug candidate for reversing aging-associated gene expression signatures in healthy elderly individuals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。